

Pomarose solubility and buffer preparation

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Compound Focus: Pomarose

CAS No.: 357650-26-1

Cat. No.: S13163193

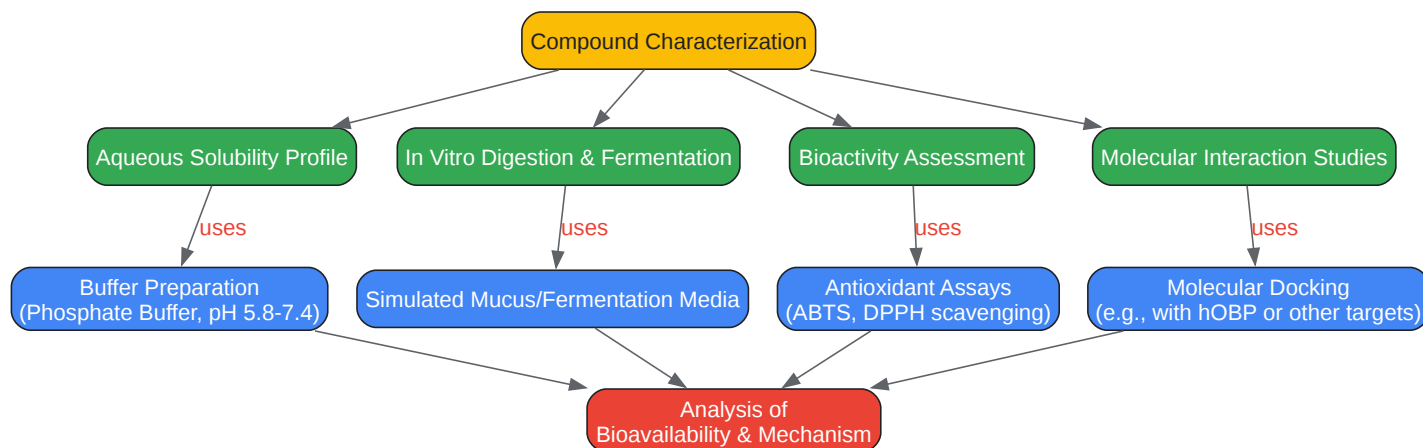
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Related Research Findings

Research Area	Key Findings from Search Results	Relevance to Your Query
Grape Pomace Bioactives [1]	Rich in dietary fiber (soluble/insoluble) and bound polyphenols; released during in vitro digestion/fermentation; shows prebiotic effects, antioxidant activity, and gut microbiota modulation.	Provides methodology for studying solubility, release, and activity of bound compounds from a natural product.
hOBP-Odorant Binding [2]	Molecular docking studies show odorant binding to human Odorant-Binding Protein (hOBP) is modulated by properties like molecular weight (MW), hydrophobicity (LogP), and vapor pressure.	Offers a framework for analyzing structure-property relationships that influence solubility and binding.
Buffer Preparation [3]	Detailed recipe and protocol for preparing Phosphate Buffer (pH 5.8 to 7.4), including components, concentrations, and step-by-step instructions.	Directly addresses the "buffer preparation" part of your query; can be adapted for various experimental needs.

Adapted Experimental Workflows

While data on "**Pomarose**" is unavailable, the methodologies from the search results can be applied to characterize a novel compound. Below is a generalized workflow for studying solubility and bioactivity, integrating the relevant techniques I found.



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Protocol 1: Phosphate Buffer Preparation (for Solubility Studies) [3]

This buffer is versatile for a wide range of biological and chemical experiments.

- **Objective:** To prepare 1 L of 0.1 M Phosphate Buffer, pH 7.4.
- **Materials:**
 - Sodium Phosphate, Dibasic, Heptahydrate ($\text{Na}_2\text{HPO}_4 \cdot 7\text{H}_2\text{O}$, MW: 268.07 g/mol)
 - Sodium Phosphate, Monobasic, Monohydrate ($\text{NaH}_2\text{PO}_4 \cdot \text{H}_2\text{O}$, MW: 137.99 g/mol)
 - Hydrochloric Acid (HCl) and/or Sodium Hydroxide (NaOH) for pH adjustment
 - Distilled Water
 - pH Meter, volumetric flask, beakers
- **Procedure:**
 1. Prepare 800 mL of distilled water in a clean beaker.

2. **For pH 7.4:** Add the calculated masses of both sodium phosphate salts to the water. Stir until completely dissolved. The exact masses can be determined using buffer calculation software or standard tables based on the desired molarity and pH.
3. Check the pH using a calibrated pH meter.
4. If necessary, adjust the pH to exactly 7.4 by adding small amounts of either HCl (to lower pH) or NaOH (to raise pH).
5. Add distilled water to bring the final volume to 1 L.
6. Store at room temperature or refrigerate.

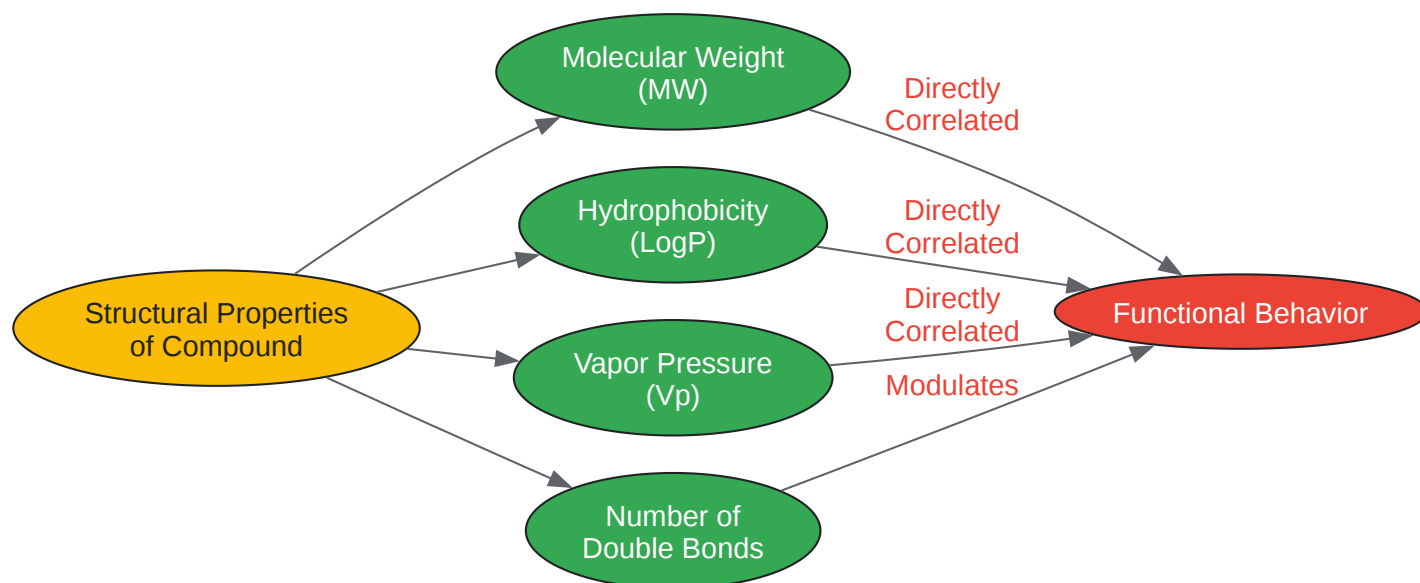
Protocol 2: In Vitro Digestion and Colonic Fermentation (Adapted) [1]

This protocol assesses the stability and release of compounds in the gastrointestinal tract.

- **Objective:** To simulate the human digestive process and study compound release and metabolism.
- **Materials:**
 - Simulated Salivary, Gastric, and Intestinal Fluids (per INFOGEST protocol)
 - Enzymes: α -amylase, pepsin, pancreatin, bile salts
 - Anaerobic chamber
 - Basal culture medium for fermentation
 - Fresh fecal samples from healthy donors (processed into supernatant)
- **Procedure:**
 1. **Oral Phase:** Mix the test compound with Simulated Salivary Fluid (SSF) containing α -amylase. Incubate at 37°C for a set time.
 2. **Gastric Phase:** Mix the oral digest with an equal volume of Simulated Gastric Fluid (SGF) containing pepsin. Incubate at 37°C.
 3. **Intestinal Phase:** Mix the gastric digest with an equal volume of Simulated Intestinal Fluid (SIF) containing pancreatin and bile salts. Incubate at 37°C.
 4. **Colonic Fermentation:** Centrifuge the final intestinal digest. Resuspend the residue in a basal nutrient medium and inoculate with the processed fecal supernatant. Ferment anaerobically at 37°C for up to 24 hours.
 5. **Sampling:** Collect samples at various time points (e.g., 0, 6, 12, 24 h) to analyze pH, short-chain fatty acid production, and metabolite profile.

Structure-Property Relationship Analysis

For a novel compound, understanding how its physical structure influences its behavior is crucial. The diagram below outlines the key properties to investigate, based on research into odorant molecules [2].



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Suggestions for Moving Forward

To obtain the specific information you need on "**Pomarose**," I suggest the following steps:

- **Verify the Nomenclature:** Double-check the spelling and chemical name of "**Pomarose**." It is possible that it is known by a different systematic name (IUPAC), a common synonym, or a research code.
- **Consult Specialized Databases:** Search chemical databases like PubChem, ChemSpider, or SciFinder using the verified name or structure. These resources aggregate chemical properties from a vast body of literature.
- **Review Patents and Specific Journals:** If "**Pomarose**" is a proprietary compound, its data might be disclosed in patent documents. Research in related fields (e.g., natural product chemistry, phytochemistry) may also hold the key.

I hope these adapted protocols and conceptual frameworks provide a useful starting point for your research. If you are able to find more specific details on the chemical structure of "**Pomarose**," I would be happy to help you search again.

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References

1. The release patterns and potential prebiotic characteristics ... [pmc.ncbi.nlm.nih.gov]
2. The Structural Properties of Odorants Modulate Their ... [mdpi.com]
3. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe [aatbio.com]

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Address: Ontario, CA 91761, United States

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